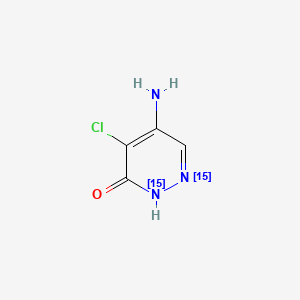

Desphenyl Chloridazon-15N2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Analytical Methods in Environmental Monitoring

Compounds like Desphenyl Chloridazon-15N2, often used as isotopic tracers or environmental contaminants, are crucial in understanding chemical processes in environmental systems. Advanced analytical methods play a significant role in detecting and quantifying these compounds in various matrices. Techniques such as mass spectrometry, including element (ICP) and molecular (ESI, MALDI) mass spectrometry, are essential tools in environmental chemistry for studying the fate, transport, and biological effects of contaminants. They provide molecular specificity, multi-element specificity, and quantitative analysis capabilities, crucial for environmental monitoring and research (Wind & Lehmann, 2004)(Wind & Lehmann, 2004).

Environmental Remediation Techniques

Understanding the behavior of chemical compounds like this compound in the environment leads to the development of remediation strategies for contaminated soils and sediments. Technologies such as supercritical water oxidation, ultrasonic radiation, and electrokinetic remediation are among the innovative approaches being researched for decontaminating environmental matrices. These methods show promise in addressing the persistence of organic pollutants, including chlorinated compounds and their derivatives, by transforming them into less harmful substances (Jing, Fusi, & Kjellerup, 2018)(Jing, Fusi, & Kjellerup, 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Desphenyl Chloridazon-15N2 is a metabolite of the pesticide chloridazon . It primarily targets broad-leaf weeds, inhibiting their photosynthesis process .

Mode of Action

It’s known that it interacts with its targets (weeds) by inhibiting their photosynthesis process . This interaction results in the death of the weeds, thereby protecting the crops from damage.

Biochemical Pathways

The metabolism of chloridazon, the parent compound of this compound, has been investigated in primary crops like sugar beet and rotational crops (leafy, roots, and cereals). Similar metabolic patterns were observed in these studies . The degradation of chloridazon generates two metabolites, one of which is this compound .

Pharmacokinetics

Due to its polarity and solubility, it is regarded as a mobile compound, which can cause surface water and groundwater pollution .

Result of Action

The primary result of the action of this compound is the inhibition of photosynthesis in broad-leaf weeds, leading to their death . This helps in protecting the crops from damage caused by these weeds.

Action Environment

This compound is found in drinking water , indicating that it can persist in the environment Environmental factors such as temperature, pH, and soil type can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Temporal Effects in Laboratory Settings

Desphenyl Chloridazon-15N2 is known to be stable under processing by pasteurisation, baking/brewing/boiling

Metabolic Pathways

This compound is involved in the metabolic pathways of Chloridazon. Chloridazon rapidly degrades to this compound and another metabolite in soil

Properties

IUPAC Name |

4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWPCPCEGBPTAL-BFGUONQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N][15NH]C(=O)C(=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

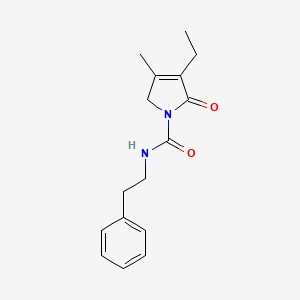

![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-[5-(dimethylaminosulfonyl)-8-hydroxy-2-quinolyl]propionic acid](/img/structure/B563933.png)

![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)